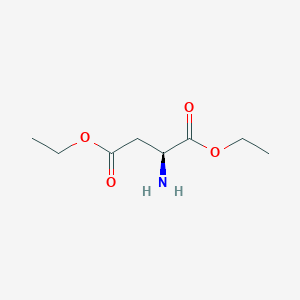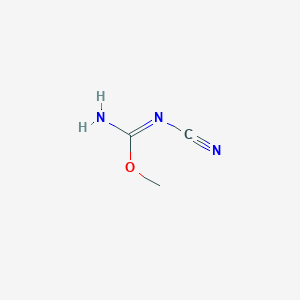
methyl N'-cyanocarbamimidate
Vue d'ensemble
Description
Synthesis Analysis
A high-yielding synthesis of N-methyl carbamoylimidazole from 1,1-carbonyldiimidazole (CDI) and MeNH₃Cl has been reported. The product is a crystalline, water-stable compound that serves as a methyl isocyanate (MIC) substitute. This method allows for efficient conversion of N-methyl carbamoylimidazole to various derivatives, including ureas, carbamates, and thiocarbamates .
Molecular Structure Analysis
The molecular structure of methyl N’-cyanocarbamimidate consists of a cyanocarbamimidate group attached to a methyl group. The compound’s crystallographic data and NMR spectra provide insights into its arrangement and bonding patterns .
Chemical Reactions Analysis
Methyl N’-cyanocarbamimidate reacts as a methyl isocyanate (MIC) surrogate. In the presence of a base (e.g., triethylamine), it undergoes nucleophilic reactions with various compounds, including amines, amino acids, thiols, and alcohols. The resulting N-methylureas, carbamates, and thiocarbamates are obtained in good to excellent yields, either in organic solvents or water. The scalability and generality of this synthesis method make it adaptable for various applications .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Research on alternatives to methyl bromide for pest and pathogen control highlights the significance of methyl compounds in agricultural applications. Methyl bromide, a widely used fumigant, is being phased out due to environmental concerns, leading to research into alternatives (Schneider et al., 2003).
Methylphenidate, commonly used to treat attention-deficit/hyperactivity disorder (ADHD), is another example of a methyl compound with significant therapeutic applications. Its use and effectiveness in treating cognitive and behavioral dysfunction have been extensively studied (Weber & Lütschg, 2002).
The pharmacology and various clinical uses of methylphenidate have been reviewed, demonstrating the versatility of methyl compounds in medical applications (Challman & Lipsky, 2000).
DNA methylation arrays as surrogate measures of cell mixture distribution indicate the importance of methyl groups in genetic and epigenetic research. This study shows how DNA methylation can distinguish various conditions and exposures (Houseman et al., 2012).
The use of aliphatic n-methyl ketones as a fumigant, an alternative to methyl bromide, demonstrates the ongoing exploration of methyl compounds in pest control (Zhu et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
methyl N'-cyanocarbamimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-7-3(5)6-2-4/h1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTITSOPBIRXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=NC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576250 | |
| Record name | Methyl N'-cyanocarbamimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N'-cyanocarbamimidate | |
CAS RN |
13947-83-6 | |
| Record name | Methyl N'-cyanocarbamimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



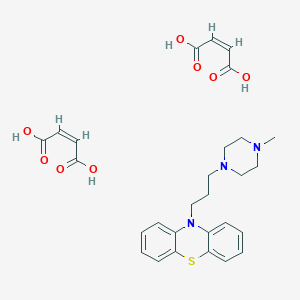
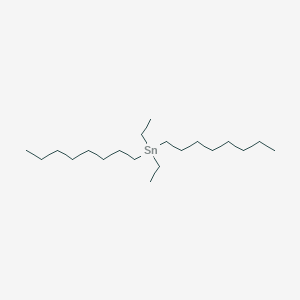

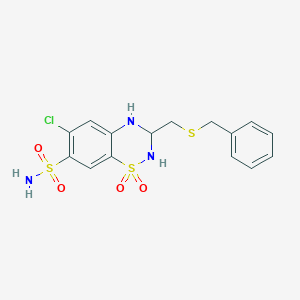
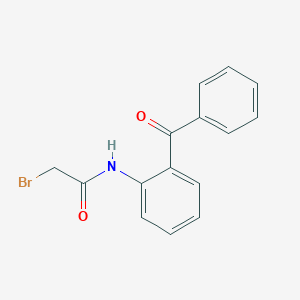

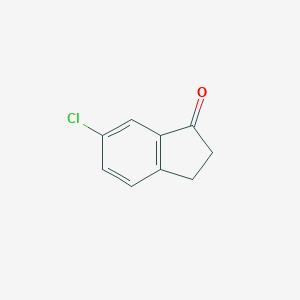
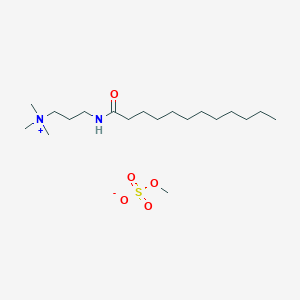
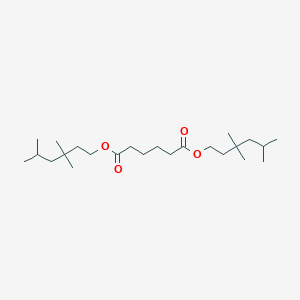
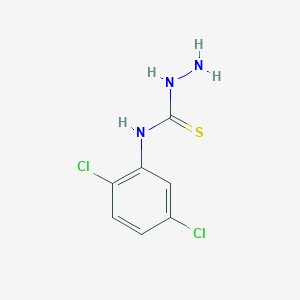
![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)


